molecular formula C13H25NO6 B195369 Isometheptene bitartrate CAS No. 5984-50-9

Isometheptene bitartrate

Cat. No. B195369
CAS RN: 5984-50-9
M. Wt: 291.34 g/mol
InChI Key: HLRDXBKIKFQOFS-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isometheptene is a sympathomimetic drug that causes vasoconstriction . It is used to relieve painful spasms in combination with other agents such as caffeine and metamizole . It is used for treating migraines and tension headaches .


Synthesis Analysis

Isometheptene is composed of two enantiomers with diverse pharmacological properties . The major urinary metabolite of the antispasmodic drug (+/-)-isometheptene in the rat was identified as trans-2-methyl-6-methylamino-2-hepten-1-ol .


Molecular Structure Analysis

The molecular structure of Isometheptene is C9H19N . It is a monounsaturated aliphatic secondary amine .


Chemical Reactions Analysis

Isometheptene’s vasoconstricting properties arise through activation of the sympathetic nervous system via epinephrine and norepinephrine (or their molecular analogues as is the case with this drug) .


Physical And Chemical Properties Analysis

The molecular weight of Isometheptene is 141.2539 . The chemical formula is C9H19N .

Safety And Hazards

Isometheptene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed . It is used for research purposes only and is not intended for diagnostic or therapeutic use .

Future Directions

Isometheptene is effective in acute migraine treatment . The different cardiovascular effects of the isometheptene enantiomers are probably due to differences in their mechanism of action . Thus, ®-isometheptene may represent a superior therapeutic benefit as an antimigraine agent .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N,6-dimethylhept-5-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.C4H6O6/c1-8(2)6-5-7-9(3)10-4;5-1(3(7)8)2(6)4(9)10/h6,9-10H,5,7H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRDXBKIKFQOFS-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)NC.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC=C(C)C)NC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

503-01-5 (Parent)
Record name Isometheptene bitartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50975239
Record name 2,3-Dihydroxybutanedioic acid--N,6-dimethylhept-5-en-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isometheptene bitartrate

CAS RN

5984-50-9
Record name 5-Hepten-2-amine, N,6-dimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5984-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isometheptene bitartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--N,6-dimethylhept-5-en-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-methyl(1,5-dimethylhex-4-enyl)ammonium hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOMETHEPTENE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4625WF7BM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.